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molecular formula C8H8FNO2 B8565727 2-Fluoro-2-pyridin-2-ylpropanoic acid

2-Fluoro-2-pyridin-2-ylpropanoic acid

Cat. No. B8565727
M. Wt: 169.15 g/mol
InChI Key: ROJZXQCTBKAYCU-UHFFFAOYSA-N
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Patent
US08501786B2

Procedure details

To a solution of 0.89 g (4.9 mmol) of methyl 2-fluoro-2-pyridin-2-ylpropanoate from Step A in 2 mL of anhydrous THF was added 1.3 g (9.7 mmol) of potassium trimethylsilanolate. The mixture was allowed to stir for 3 h at ambient temperature then quenched with 1 mL of trifluoroacetic acid. The volatiles were evaporated in vacuo and the resulting residue was purified by reverse phase HPLC (YMC Pack Pro C18, 100×20 mm I.D. column, 0-60% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient) to afford the title compound as a light yellow oil (785 mg, 95%). LC-MS: m/z (E/S) 170 (MH)+.
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)([CH3:7])[C:3]([O:5]C)=[O:4].C[Si](C)(C)[O-].[K+]>C1COCC1>[F:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)([CH3:7])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
FC(C(=O)OC)(C)C1=NC=CC=C1
Name
potassium trimethylsilanolate
Quantity
1.3 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with 1 mL of trifluoroacetic acid
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by reverse phase HPLC (YMC Pack Pro C18, 100×20 mm I.D. column, 0-60% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(=O)O)(C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 785 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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